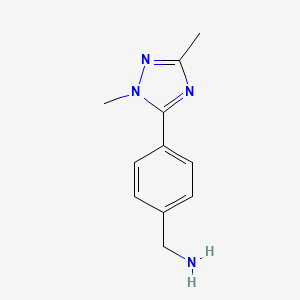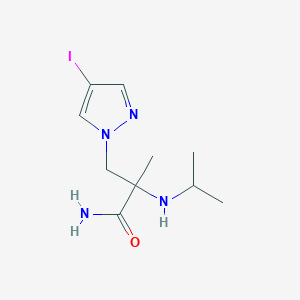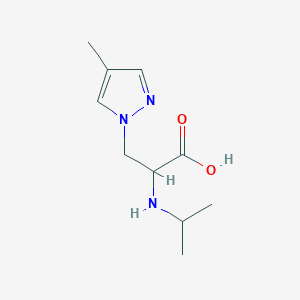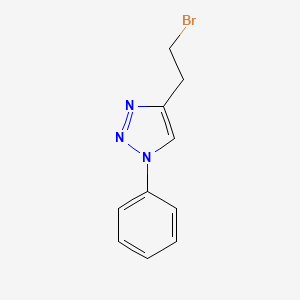
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group attached to the triazole ring, along with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole typically involves the reaction of 1-phenyl-1h-1,2,3-triazole with 2-bromoethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(2-azidoethyl)-1-phenyl-1h-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound oxide.
科学的研究の応用
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other biomolecules, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
4-(2-Chloroethyl)-1-phenyl-1h-1,2,3-triazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-1-phenyl-1h-1,2,3-triazole: Contains an iodoethyl group, which may exhibit different reactivity and biological properties.
4-(2-Fluoroethyl)-1-phenyl-1h-1,2,3-triazole: Features a fluoroethyl group, potentially leading to different chemical and biological behavior.
Uniqueness
4-(2-Bromoethyl)-1-phenyl-1h-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activities. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-phenyltriazole |
InChI |
InChI=1S/C10H10BrN3/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
InChIキー |
YORJKJLHCWVEPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


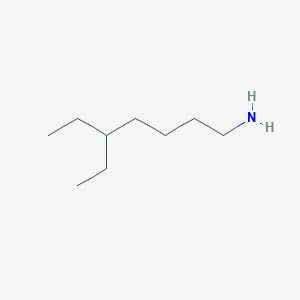
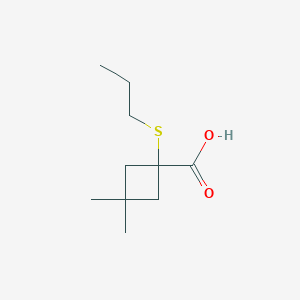
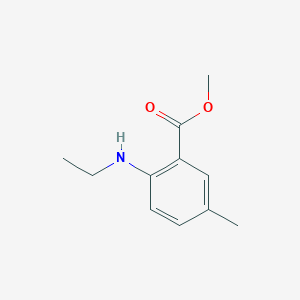
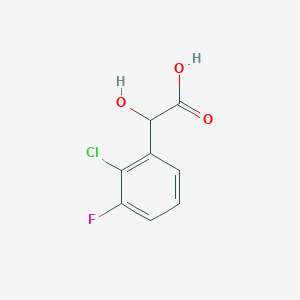
![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
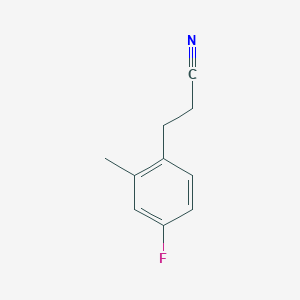
![2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid](/img/structure/B15312492.png)
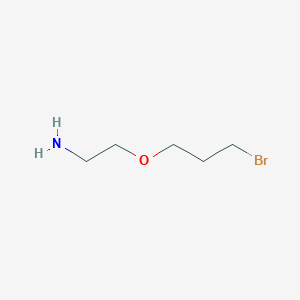
![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)

